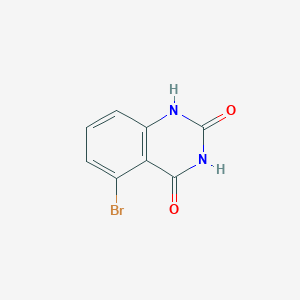

5-Bromoquinazoline-2,4(1H,3H)-dione

概要

説明

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with bromine substitution at the 5th position and two carbonyl groups at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with phosgene or its derivatives to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline dione. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

5-Bromoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

5-Bromoquinazoline-2,4(1H,3H)-dione and its derivatives exhibit a range of pharmacological properties that make them valuable in drug development:

- Anti-inflammatory Activity : Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione can inhibit the NHE-1 (Na+/H+ exchanger) activity, which is crucial in regulating inflammation. For instance, compound 4a has shown promise in reducing cytokine-mediated inflammatory responses and acute lung injury by inhibiting IL-6 secretion and macrophage activation .

- Anticancer Properties : Quinazoline derivatives are recognized for their role as tyrosine kinase inhibitors. Notable examples include gefitinib and erlotinib, which are used in targeted therapies for non-small cell lung cancer. The 5-bromo substitution can enhance the lipophilicity and bioactivity of these compounds .

- Antimicrobial and Anticonvulsant Effects : Some studies indicate that quinazoline derivatives possess antibacterial and anticonvulsant properties, making them candidates for further exploration in treating infections and seizure disorders .

Synthesis and Chemical Properties

The synthesis of this compound is achieved through various eco-efficient methods. A notable one-pot synthesis involves reacting anthranilic acid derivatives with potassium cyanate, followed by cyclization under basic conditions. This method not only yields high quantities of the desired product but also minimizes environmental impact by utilizing water as a solvent .

Table 1: Synthesis Conditions for this compound

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Anthranilic Acid + KOCN | Room temperature in water | Near 100% |

| Urea Derivatives + NaOH | Cyclization | High |

| Acidification with HCl | Final product isolation | High |

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science:

- Metal Ion Chelation : Research indicates that modifications to the quinazoline structure can lead to effective metal ion chelators. These chelators are crucial in various applications including environmental remediation and treatment of metal toxicity .

Case Studies

Several studies illustrate the practical applications of this compound:

- Case Study on Inflammatory Response : A study demonstrated that compound 4a significantly reduced neutrophil infiltration and edema in a murine model of LPS-induced acute lung injury. This highlights its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity Evaluation : Another investigation focused on the anticancer effects of quinazoline derivatives against various cancer cell lines. The results indicated that brominated compounds exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

作用機序

The mechanism of action of 5-Bromoquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

類似化合物との比較

Similar Compounds

Quinazoline-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5th position.

6-Bromoquinazoline-2,4(1H,3H)-dione: Bromine substitution at the 6th position instead of the 5th.

5-Chloroquinazoline-2,4(1H,3H)-dione: Chlorine substitution at the 5th position instead of bromine.

Uniqueness

5-Bromoquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom at the 5th position, which can influence its reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents.

生物活性

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound within the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5th position and carbonyl groups at the 2nd and 4th positions. This unique substitution pattern is believed to enhance its reactivity and biological activity compared to other quinazoline derivatives.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory responses and bacterial resistance mechanisms .

- Receptor Modulation : It interacts with specific receptors that regulate cellular pathways associated with inflammation and cancer progression .

- Impact on Biochemical Pathways : The compound affects multiple biochemical pathways that contribute to its anti-cancer, anti-inflammatory, and antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using methods such as the Agar well diffusion method. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 12 | 70 |

Among the tested compounds, those with triazole moieties showed enhanced activity against Staphylococcus aureus and Candida albicans, surpassing the efficacy of standard antibacterial drugs like ampicillin .

Anti-inflammatory Activity

In studies focused on lung inflammation models, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to suppress cytokine-mediated inflammatory responses effectively. For instance, one derivative demonstrated significant reductions in interstitial edema and neutrophil migration into alveolar spaces .

Case Studies

- Acute Lung Injury Model : A derivative of this compound was tested in a model of acute lung injury. The study found that it preserved normal alveolar vascular permeability and limited IL-6 secretion, which are critical factors in inflammation management .

- Antimicrobial Screening : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The most promising compounds displayed broad-spectrum activity comparable to existing antibiotics .

特性

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。